5-Methylhexan-1-amine
CAS No.: 4746-31-0
Cat. No.: VC2366649
Molecular Formula: C7H17N
Molecular Weight: 115.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4746-31-0 |
|---|---|
| Molecular Formula | C7H17N |
| Molecular Weight | 115.22 g/mol |
| IUPAC Name | 5-methylhexan-1-amine |
| Standard InChI | InChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 |
| Standard InChI Key | FBKYCBKRNDJLCX-UHFFFAOYSA-N |
| SMILES | CC(C)CCCCN |
| Canonical SMILES | CC(C)CCCCN |
Introduction
| Parameter | Value |
|---|---|
| IUPAC Name | 5-methylhexan-1-amine |
| CAS Registry Number | 4746-31-0 |
| Molecular Formula | C₇H₁₇N |
| Molecular Weight | 115.22 g/mol |
| InChI | InChI=1S/C7H17N/c1-7(2)5-3-4-6-8/h7H,3-6,8H2,1-2H3 |
| Canonical SMILES | CC(C)CCCCN |
Physical and Chemical Properties
5-Methylhexan-1-amine possesses distinctive physical and chemical properties that determine its behavior in various experimental and industrial contexts. Understanding these properties is essential for predicting its reactivity patterns and applications.
Physical Characteristics
The compound exists as a colorless to slightly yellow liquid at room temperature with a characteristic amine odor. Like other primary amines, it can form hydrogen bonds, which influence its physical properties such as boiling point and solubility. It is soluble in organic solvents including alcohols, ethers, and chlorinated solvents, while showing partial solubility in water due to its amino group.
Chemical Characteristics
As a primary amine, 5-Methylhexan-1-amine exhibits nucleophilic properties typical of amino compounds. The presence of the lone pair of electrons on the nitrogen atom allows it to participate in various nucleophilic reactions. Additionally, the compound displays basic behavior in aqueous solutions, forming salts with acids. The branched alkyl chain contributes to its lipophilic character and influences its reactivity in certain chemical transformations.
Synthesis and Preparation Methods
Multiple synthetic routes exist for the preparation of 5-Methylhexan-1-amine, each with specific advantages and limitations depending on the scale and purpose of synthesis.
Laboratory Synthesis Methods
Several approaches can be employed for the laboratory-scale synthesis of 5-Methylhexan-1-amine:
Reductive Amination
This approach involves the reaction of 5-methylhexanal with ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via the formation of an imine intermediate which is subsequently reduced to yield the primary amine.
Gabriel Synthesis
This method involves the alkylation of potassium phthalimide with 5-methylhexyl halide, followed by hydrazinolysis to release the primary amine. This approach is particularly useful when high purity is required.
Industrial Production Methods
For large-scale production, catalytic hydrogenation of 5-methylhexanenitrile is commonly employed. This process uses metal catalysts such as palladium or platinum under hydrogen gas at high pressure. The nitrile group is reduced to an amine, yielding the target compound.
Another industrial approach involves the reaction of 5-methylhexan-1-ol with ammonia in the presence of dehydrating agents such as aluminum oxide. This reaction typically requires elevated temperatures and pressures to facilitate amine formation.
| Synthetic Route | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Reductive Amination | 5-methylhexanal, NH₃, NaBH₃CN | MeOH/H₂O, pH 7-7.5 | Moderate | Mild conditions, good selectivity |
| Gabriel Synthesis | Phthalimide, KOH, 5-methylhexyl halide | DMF solvent | Good | High purity product |
| Catalytic Hydrogenation | 5-methylhexanenitrile, H₂ | Pd/C or Pt catalyst, high pressure | High | Suitable for industrial scale |
| Alcohol Amination | 5-methylhexan-1-ol, NH₃ | Al₂O₃, high temperature and pressure | Moderate | Direct conversion from alcohol |
Chemical Reactions
5-Methylhexan-1-amine participates in numerous chemical transformations that are characteristic of primary amines, with some reactions influenced by its specific structural features.
Oxidation Reactions
The compound undergoes oxidation to form nitriles or amides under controlled conditions. The oxidation pathway depends significantly on the oxidizing agent and reaction conditions employed.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | 80–100°C, H₂SO₄ | 5-Methylhexanenitrile | ~60% |
| H₂O₂ (aqueous) | Room temperature, Fe²⁺ catalyst | 5-Methylhexanamide | ~45% |
The mechanistic pathway for nitrile formation involves oxidative deamination, which proceeds via intermediate imine formation followed by dehydrogenation. For amide formation, peroxide-mediated oxidation stabilizes the amine as an amide through radical intermediates.
Reduction Reactions
Although 5-Methylhexan-1-amine is itself a reduced compound, it participates in reductive alkylation reactions to form secondary or tertiary amines when reacted with carbonyl compounds in the presence of reducing agents.
| Reagent | Substrate | Product | Conditions |
|---|---|---|---|
| LiAlH₄ | Aldehyde/Ketone | N-Alkyl-5-methylhexanamine | Anhydrous ether, 0°C |
| H₂/Pd-C | Alkyl halide | Tertiary amine derivatives | 50–60°C, 3 atm H₂ |
Nucleophilic Substitution
The amine group in 5-Methylhexan-1-amine acts as a nucleophile in SN2 reactions, displacing leaving groups such as halides or sulfonates from substrates.
| Substrate | Reagent | Product | Notes |
|---|---|---|---|
| Benzyl bromide | 5-Methylhexan-1-amine | N-Benzyl derivative | The branched chain slightly hinders nucleophilicity |
| Tosyl chloride | Et₃N, CH₂Cl₂ | Tosylamide derivative | Forms protected amine |
Hofmann Elimination
Under exhaustive methylation conditions, 5-Methylhexan-1-amine undergoes Hofmann elimination to form alkenes. The reaction proceeds through quaternization followed by elimination:
-
Methylation: Reaction with excess CH₃I forms quaternary ammonium salt
-
Elimination: Treatment with Ag₂O/H₂O produces 4-methyl-1-pentene as the major product (80% selectivity) via anti-Zaitsev pathway
CO₂ Carbamation
In both aqueous and nonpolar media, 5-Methylhexan-1-amine reacts with CO₂ to form carbamic acid via a six-membered transition state.
| Solvent | Rate (M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Water | 31.3 | - |
| CCl₄ | 41.8 | - |
Water plays a catalytic role in this reaction by lowering the activation barrier through stabilization of zwitterionic intermediates.
Biological Activity and Pharmacology
5-Methylhexan-1-amine exhibits significant biological activities that have been the subject of scientific research and have implications for its applications and regulatory status.
Mechanism of Action
The primary mechanism of action involves indirect sympathomimetic effects. The compound enhances the release of neurotransmitters such as norepinephrine and dopamine, leading to increased alertness and energy levels. It interacts with monoamine oxidase enzymes, which are crucial for the metabolism of monoamines, thereby influencing neurotransmitter levels and cellular signaling pathways.
Pharmacological Effects
The compound demonstrates several notable pharmacological effects:
| Effect | Description | Mechanism |
|---|---|---|
| Sympathomimetic Action | Mimics endogenous catecholamines | Increases heart rate and blood pressure |
| Stimulant Properties | Enhances physical performance and cognition | Increases energy and alertness |
| Vasoconstriction | Constricts blood vessels | Potential application in nasal decongestants |
Pharmacokinetics
5-Methylhexan-1-amine has an elimination half-life of approximately 8.5 hours in humans. This relatively long half-life contributes to its sustained effects and has implications for detection periods in toxicological analyses.
Applications in Scientific Research and Industry
The unique chemical properties of 5-Methylhexan-1-amine make it valuable across multiple scientific and industrial domains.
Chemical Synthesis Applications
In synthetic organic chemistry, 5-Methylhexan-1-amine serves as an important building block and intermediate in the synthesis of more complex molecules. Its primary amine functionality allows for diverse transformations, making it valuable in constructing pharmaceutically relevant compounds and specialty chemicals.
The compound can be utilized as:
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A nucleophilic reagent in substitution reactions
-
A starting material for heterocycle synthesis
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A precursor for specialized surfactants and polymers
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A component in the preparation of Schiff bases and related derivatives
Biological Research Applications
In biological research, 5-Methylhexan-1-amine has been studied for its interactions with various cellular pathways and physiological systems. It serves as a valuable tool in investigating:
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Monoamine neurotransmitter systems
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Adrenergic receptor function
-
Sympathetic nervous system activity
-
Metabolic processes related to energy expenditure
Industrial Applications
The compound finds applications in several industrial contexts, including:
-
Specialty chemical production
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Polymer chemistry as a hardener or curing agent
-
Surfactant formulations
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Corrosion inhibitors
Comparative Analysis with Similar Compounds
Understanding how 5-Methylhexan-1-amine compares to structurally related compounds provides valuable insights into structure-activity relationships.
Structural Analogues Comparison
| Compound | Molecular Formula | Key Characteristics | Relative Reactivity |
|---|---|---|---|
| 5-Methylhexan-1-amine | C₇H₁₇N | Primary amine with branched chain | Reference (1.0) |
| 4-Methylhexan-2-amine | C₇H₁₇N | Secondary position of amino group | Different biological activity profile |
| 2-Amino-4-methylhexane | C₇H₁₇N | Known for stimulant properties | Used in dietary supplements |
| 1-Amino-5-methylpentane | C₆H₁₅N | Shorter chain analogue | Similar chemical properties |
| Hexan-1-amine | C₆H₁₅N | Unbranched chain | Oxidation rate: 1.2, Substitution rate: 1.3 |
| Cyclohexylamine | C₆H₁₃N | Cyclic structure | Oxidation rate: 0.7, Substitution rate: 0.5 |
The methyl group at C5 in 5-Methylhexan-1-amine slightly reduces reactivity in substitution reactions due to steric hindrance but enhances stability in carbamate formation compared to unbranched analogues.
Reactivity Patterns
The comparative reactivity of 5-Methylhexan-1-amine with structural analogues reveals important trends:
| Reaction Type | Reactivity Trend | Explanation |
|---|---|---|
| Oxidation | Hexan-1-amine > 5-Methylhexan-1-amine > Cyclohexylamine | Steric factors influence accessibility |
| Nucleophilic Substitution | Hexan-1-amine > 5-Methylhexan-1-amine > Cyclohexylamine | Branching reduces nucleophilicity |
| CO₂ Reactivity | Cyclohexylamine > 5-Methylhexan-1-amine > Hexan-1-amine | Ring structure enhances stability |
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